molecular formula C12H11NS B14419518 2-[(2-Methylphenyl)sulfanyl]pyridine CAS No. 81994-64-1

2-[(2-Methylphenyl)sulfanyl]pyridine

Cat. No.: B14419518
CAS No.: 81994-64-1
M. Wt: 201.29 g/mol
InChI Key: ADDWTJXNPUILNX-UHFFFAOYSA-N
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Description

2-[(2-Methylphenyl)sulfanyl]pyridine is a pyridine derivative featuring a sulfanyl (-S-) group at the 2-position of the pyridine ring, which is further substituted with a 2-methylphenyl moiety. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, catalysis, and materials science.

Properties

CAS No.

81994-64-1

Molecular Formula

C12H11NS

Molecular Weight

201.29 g/mol

IUPAC Name

2-(2-methylphenyl)sulfanylpyridine

InChI

InChI=1S/C12H11NS/c1-10-6-2-3-7-11(10)14-12-8-4-5-9-13-12/h2-9H,1H3

InChI Key

ADDWTJXNPUILNX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1SC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylphenyl)sulfanyl]pyridine typically involves the reaction of 2-chloropyridine with 2-methylthiophenol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for 2-[(2-Methylphenyl)sulfanyl]pyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylphenyl)sulfanyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding reduced forms of the compound.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-[(2-Methylphenyl)sulfanyl]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[(2-Methylphenyl)sulfanyl]pyridine involves its interaction with specific molecular targets. The sulfanyl group can participate in various chemical interactions, including hydrogen bonding and coordination with metal ions. These interactions can influence the compound’s biological activity and its ability to modulate specific biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

(a) Position and Type of Substituents
  • 2-(Isobutylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine (CAS 477864-70-3): This compound shares the 2-sulfanylpyridine core but includes additional methyl groups at positions 4 and 6 of the pyridine ring and a sulfonyl (-SO₂-) group at position 3. Molecular Weight: 349.51 g/mol vs. ~217.3 g/mol (estimated for 2-[(2-Methylphenyl)sulfanyl]pyridine).
  • 2-(Methylsulfonyl)pyridine (CAS 17075-14-8):

    • Features a sulfonyl group at position 2. The oxidized sulfur atom enhances electrophilicity, making it more reactive in nucleophilic substitutions compared to the sulfanyl analog. Applications include use as a synthetic intermediate in drug development .
(b) Halogenated Derivatives
  • 2-(2-Iodo-6-methyl-phenyl)sulfanylpyridine (Compound 5b, ):
    • Substitution with an iodine atom introduces steric bulk and enhances halogen bonding, which could influence crystal packing or receptor interactions. The iodine atom also allows for radiolabeling in pharmacological studies .

Sulfur Oxidation State

The oxidation state of the sulfur atom critically impacts chemical behavior:

  • Sulfanyl (-S-) vs. Sulfonyl (-SO₂-) :
    • Sulfanyl groups are less polar and more nucleophilic, favoring reactions such as alkylation or oxidation. For example, describes the oxidation of sulfanyl precursors to sulfoxides/sulfones for proton-pump inhibitor derivatives.
    • Sulfonyl groups, as in 2-(methylsulfonyl)pyridine, are electron-withdrawing, stabilizing negative charges and enhancing metabolic stability in drug candidates .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Sulfur Oxidation State Key Substituents
2-[(2-Methylphenyl)sulfanyl]pyridine C₁₂H₁₁NS ~217.3 -S- 2-Methylphenyl at S-position
2-(Isobutylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine C₁₈H₂₃NO₂S₂ 349.51 -SO₂- and -S- 4,6-Dimethyl, sulfonyl at C3
2-(Methylsulfonyl)pyridine C₆H₇NO₂S 157.19 -SO₂- Methyl at S-position

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